![molecular formula C11H17NOS B2394830 [1-(Tiofen-2-ilmetil)piperidin-3-il]metanol CAS No. 170749-88-9](/img/structure/B2394830.png)
[1-(Tiofen-2-ilmetil)piperidin-3-il]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol: is an organic compound that features a piperidine ring substituted with a thiophen-2-ylmethyl group and a hydroxymethyl group
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound.
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents.
Diagnostics: Potential use in diagnostic imaging agents.
Industry
Material Science: Application in the synthesis of novel materials with specific properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine and thiophene derivatives.
Step 1 Formation of Thiophen-2-ylmethylpiperidine:
Step 2 Hydroxymethylation:
Industrial Production Methods
Industrial production methods for (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Mecanismo De Acción
The mechanism of action of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol: Similar structure but with the hydroxymethyl group at the 4-position of the piperidine ring.
[1-(Furan-2-ylmethyl)piperidin-3-yl]methanol: Similar structure but with a furan ring instead of a thiophene ring.
[1-(Phenylmethyl)piperidin-3-yl]methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties and potential for π-π interactions.
Hydroxymethyl Group: The hydroxymethyl group at the 3-position of the piperidine ring provides a site for further functionalization and derivatization.
Propiedades
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDLXIQEVPMPMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/new.no-structure.jpg)
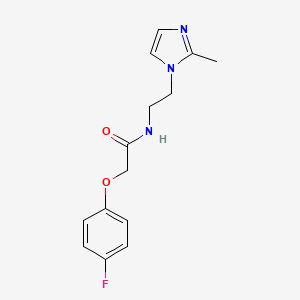
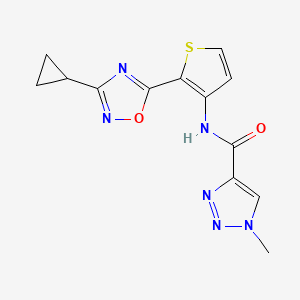
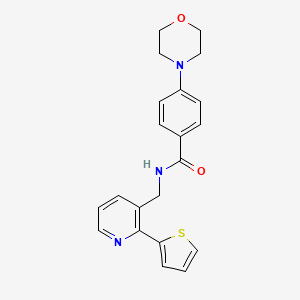
![N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2394760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)
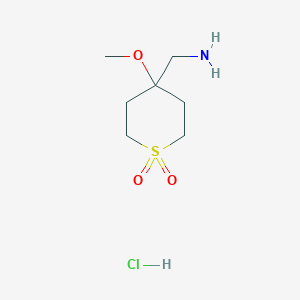
![3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2394763.png)
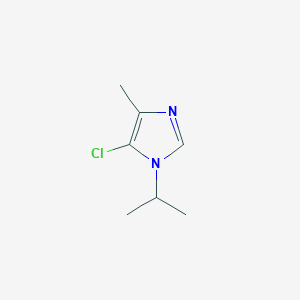
![2-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2394766.png)



